
4-Methylbenzotrifluoride
Overview
Description
4-Methylbenzotrifluoride (CAS 6140-17-6) is a trifluoromethyl-substituted toluene derivative with the molecular formula C₈H₇F₃ and a molecular weight of 160.14 g/mol . It belongs to the class of methylbenzotrifluoride isomers, which also include 2-methylbenzotrifluoride (CAS 13630-19-8) and 3-methylbenzotrifluoride (CAS 401-79-6). The compound is characterized by a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group attached to a benzene ring, with their positions determining isomer-specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzotrifluoride can be synthesized through several methods. One common synthetic route involves the trifluoromethylation of toluene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced through a similar trifluoromethylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of partially fluorinated toluene derivatives.
Substitution: Formation of various substituted benzotrifluoride derivatives.
Scientific Research Applications
Solvent and Reagent in Organic Synthesis
4-Methylbenzotrifluoride is commonly used as a solvent in organic reactions due to its ability to dissolve a wide range of organic compounds. It serves as a medium for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can facilitate nucleophilic substitutions, where nucleophiles attack electrophilic centers in organic substrates.
- Electrophilic Aromatic Substitution : It acts as a solvent for electrophilic aromatic substitution reactions, which are fundamental in synthesizing complex aromatic compounds.
Intermediate in Pharmaceutical Synthesis
The compound is utilized as an intermediate in the synthesis of pharmaceuticals. For instance, it has been involved in the preparation of various bioactive compounds that exhibit therapeutic properties.
- Case Study : A notable application includes its use in synthesizing 3-trifluoromethylbenzonitriles, which are important intermediates for developing plant protection agents and pharmaceuticals . The synthesis involves bromination followed by reaction with hydrofluoric acid, yielding derivatives that can be further modified for specific biological activities.
Applications in Material Science
In material science, this compound is explored for its potential use in developing advanced materials, particularly those requiring specific thermal or chemical resistance properties.
- Polymer Chemistry : It can be used in polymerization processes to create fluorinated polymers that exhibit enhanced durability and resistance to solvents and heat.
Environmental Impact Studies
Research has also focused on the environmental impact of this compound, particularly concerning its degradation and persistence in ecosystems. Studies have investigated its effects on aquatic life and potential bioaccumulation .
- Case Study : Research on the toxicity of this compound towards marine organisms has shown that it can lead to adverse effects on reproduction and survival rates at certain concentrations .
Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of this compound, especially given its widespread use in industrial applications.
- Human Health Studies : Investigations into dermal exposure have revealed that while absorption through human skin is low (<0.5%), metabolites can still accumulate and potentially affect human health .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Solvent for nucleophilic and electrophilic reactions | Synthesis of complex aromatic compounds |
Pharmaceutical Industry | Intermediate for synthesizing bioactive compounds | Production of plant protection agents |
Material Science | Development of fluorinated polymers | Enhanced durability materials |
Environmental Studies | Assessment of ecological impact and degradation | Toxicity studies on marine organisms |
Toxicological Research | Evaluation of safety and health effects | Studies on dermal absorption and metabolite accumulation |
Mechanism of Action
The mechanism of action of 4-Methylbenzotrifluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in medicinal chemistry for designing drugs with improved bioavailability .
Comparison with Similar Compounds
Comparison with Structural Isomers
Key Observations :
- The 2-methyl isomer is consistently the major product, likely due to steric and electronic factors favoring ortho substitution.
- Higher TFAA-to-substrate ratios enhance overall yields but retain the isomer distribution trend.
Physicochemical Properties
Property | 2-Methylbenzotrifluoride | 3-Methylbenzotrifluoride | 4-Methylbenzotrifluoride |
---|---|---|---|
CAS Number | 13630-19-8 | 401-79-6 | 6140-17-6 |
Boiling Point (°C) | 139–141 | 142–144 | 140–142 |
Density (g/cm³) | 1.24 | 1.25 | 1.23 |
Reactivity in Halogenation | Moderate | Low | High |
Reactivity Notes:
- This compound exhibits higher reactivity in electrophilic bromination due to the electron-withdrawing trifluoromethyl group enhancing para-directing effects .
- The 3-methyl isomer shows lower reactivity, attributed to steric hindrance and electronic deactivation.
Comparison with Other Trifluoromethyl-Substituted Aromatics
Functional Group Variations
Benzoyl Chloride Derivatives
- 4-(Trifluoromethyl)benzoyl chloride (CAS 329-16-6): Used in peptide synthesis and agrochemical production. Its reactivity is driven by the electron-deficient benzoyl chloride group, enabling nucleophilic acyl substitution .
- 4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8): Combines methyl and trifluoromethyl groups, offering dual steric and electronic effects for selective reactions .
Amino and Hydroxy Derivatives
- 4-Aminobenzotrifluoride (Leflunomide Impurity A): The amino group (-NH₂) increases nucleophilicity, making it a key intermediate in pharmaceuticals like leflunomide .
- 4-Chloro-3-hydroxybenzotrifluoride (CAS 40889-91-6): The hydroxyl (-OH) and chloro (-Cl) groups enable hydrogen bonding and electrophilic substitution, useful in pesticide synthesis .
Sulfonyl and Methoxy Derivatives
- 4-Fluoro-2-methylbenzenesulfonyl chloride (Georganics): The sulfonyl chloride (-SO₂Cl) group facilitates sulfonamide formation, critical in drug discovery .
- 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: The nitro (-NO₂) and methoxy (-OCH₃) groups alter electronic density, affecting stability and reactivity in explosives and dyes .
Halogenation Reactions
This compound participates in bromination to yield aryl bromides, though with moderate efficiency (13–16 yields) compared to methyl benzoate or 1,3-difluorobenzene. Its electron-deficient nature limits reactivity with strong deactivators (e.g., -CN, -NO₂) but tolerates sensitive functional groups like aldehydes and boronic esters .
Late-Stage Functionalization
The compound’s tolerance for diverse functional groups (e.g., azides, sulfides) makes it valuable in late-stage halogenation of bioactive molecules, as seen in the bromination of zaltoprofen and flurbiprofen .
Biological Activity
4-Methylbenzotrifluoride (4-MBT) is an aromatic compound with the chemical formula C₈H₇F₃. It has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications. This article delves into the biological activity of 4-MBT, summarizing its pharmacological effects, toxicity, and metabolic pathways based on diverse research findings.
4-MBT is characterized by a benzene ring substituted with a methyl group and three fluorine atoms. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological systems.
Toxicological Profile
-
Absorption and Metabolism :
- Following intravenous administration in rats, 4-MBT exhibited a biological half-life of approximately 19 hours in the bloodstream. The compound was primarily localized in adipose tissue, followed by the lungs, liver, brain, kidneys, and blood .
- Oral exposure studies indicated that 62-82% of the administered dose was exhaled unmetabolized through the lungs, while 16-18% was excreted via urine and feces. Metabolites included glucuronides and mercapturic acid conjugates .
- Sensitization Potential :
- Repeated Dose Toxicity :
Pharmacological Effects
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Case Studies
A study conducted on the antibacterial activity of Schiff base complexes derived from 4-MBT demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were characterized using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR), confirming their structural integrity and functional groups responsible for biological activity .
Summary of Research Findings
Parameter | Finding |
---|---|
Biological Half-Life | 19 hours in blood after IV administration |
Primary Tissue Accumulation | Adipose tissue > lungs > liver > brain > kidneys |
Excretion | 62-82% exhaled unmetabolized; metabolites in urine |
Sensitization Potential | Weak (EC3 = 53.1%) |
NOAEL | 50 mg/kg for repeated oral exposure |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Anti-inflammatory Effects | Present in synthesized derivatives |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylbenzotrifluoride, and how can purity be optimized?
The synthesis typically involves Friedel-Crafts alkylation of toluene with trifluoromethylating agents, such as trifluoromethyl halides, under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis purification is critical: fractional distillation under reduced pressure (e.g., 80–100°C at 20 mmHg) removes unreacted precursors. Purity optimization requires rigorous characterization via gas chromatography-mass spectrometry (GC-MS) to confirm >98% purity and identify trace byproducts like trifluoromethylated isomers .
Q. Which analytical techniques are most reliable for validating the structure of this compound?
Key methods include:
- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook or PubChem) to confirm methyl and trifluoromethyl group positions .
- FT-IR : Identify characteristic C-F stretches (~1100–1200 cm) and aromatic C-H bends .
- GC-MS : Quantify purity and detect low-abundance impurities using electron ionization (EI) fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound derivatives be resolved?
Discrepancies often arise from solvent effects, isotopic impurities, or conformational isomerism. To resolve these:
- Cross-validate spectra with NIST reference data under identical solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) .
- Perform 2D NMR (e.g., COSY, HSQC) to assign coupling constants and confirm substituent orientation .
- Utilize computational tools (e.g., density functional theory) to model chemical shifts and compare with experimental data .
Q. What experimental designs are effective for studying the environmental degradation of this compound?
Use hydrolysis and photolysis studies under controlled conditions:
- Hydrolysis : React with aqueous buffers (pH 2–12) at 25–50°C, monitoring degradation via HPLC-UV/Vis. Key intermediates (e.g., trifluoroacetic acid) indicate cleavage pathways .
- Photolysis : Expose to UV light (254 nm) in a photoreactor; analyze byproducts using LC-QTOF-MS to identify hydroxylated or defluorinated products .
- Regulatory compliance : Align methodologies with EPA guidelines for persistence and bioaccumulation assessments .
Q. How can researchers address inconsistencies in reaction yields when varying catalysts for this compound synthesis?
Systematic Design of Experiments (DoE) is recommended:
- Screen catalysts (e.g., FeCl₃ vs. ZnCl₂) under identical conditions (temperature, solvent, molar ratios).
- Use ANOVA to identify statistically significant yield variations. For example, FeCl₃ may enhance electrophilic substitution but increase side reactions at >5 mol% loading .
- Characterize catalyst residues via X-ray photoelectron spectroscopy (XPS) to assess leaching effects .
Q. Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing discrepancies in toxicity studies of this compound?
- Apply multivariate regression to isolate confounding variables (e.g., solvent choice, exposure duration).
- Use replicate testing (n ≥ 3) to quantify measurement uncertainty. For example, acute toxicity assays (e.g., LC50 in Daphnia magna) should report 95% confidence intervals .
- Cross-reference data with peer-reviewed studies in databases like PubChem to identify outliers .
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLRAYMYEXQKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210335 | |
Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-17-6 | |
Record name | 1-Methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6140-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZOTRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH7JBW374B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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